![molecular formula C14H16ClNO B1379463 4-(benzyloxy)-N-methylaniline hydrochloride CAS No. 1607289-69-9](/img/structure/B1379463.png)
4-(benzyloxy)-N-methylaniline hydrochloride
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Overview
Description
4-(benzyloxy)aniline hydrochloride, also known as 4-Aminophenyl benzyl ether hydrochloride, is a chemical compound derived from phenethylamine . It has a molecular formula of C13H13NO·HCl and a molecular weight of 235.72 g/mol .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including benzyloxy reactions, reduction reactions, and salification reactions . For instance, 4-(benzyloxy)aniline can be synthesized from 4-nitrophenol, which undergoes a benzyloxy reaction to generate 4-benzyloxy nitrobenzene. This is then reduced to form 4-benzyloxy aniline, which undergoes a salification reaction to generate 4-(benzyloxy)aniline hydrochloride .Molecular Structure Analysis
The molecular structure of 4-(benzyloxy)aniline hydrochloride can be represented by the SMILES stringCl.Nc1ccc(OCc2ccccc2)cc1
. The presence of benzyloxy and methoxy groups influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets . Chemical Reactions Analysis
The compound’s reactivity is significantly influenced by its functional groups. The benzyloxy group may undergo nucleophilic substitution reactions, while the methoxy group affects the molecule’s electron distribution, impacting its electrophilic substitution patterns.Physical And Chemical Properties Analysis
4-(benzyloxy)aniline hydrochloride is a solid with a melting point of 228°C (dec.) . It is slightly soluble in water .Scientific Research Applications
Selective Electrocatalytic Oxidation
A study by Kashiwagi and Anzai (2001) explored the selective electrocatalytic oxidation of N-alkyl-N-methylanilines to N-alkylformanilides using a nitroxyl radical. This reaction achieved over 75.8% conversion, with high current efficiency (>89.2%) and selectivity (>93.8%), demonstrating the compound's potential in selective synthesis processes (Kashiwagi & Anzai, 2001).
Synthesis of Active Pharmaceutical Intermediates
G. Yadav and P. R. Sowbna (2012) reported on the synthesis of 4-benzyloxy propiophenone, an important active pharmaceutical intermediate used in drugs like Ifenprodil and Buphenine. Their study showcased a green chemistry approach that minimizes waste, highlighting the compound's role in pharmaceutical manufacturing (Yadav & Sowbna, 2012).
Imaging of Cerebral β-Amyloid Plaques
Research by Cui et al. (2012) introduced radiofluoro-pegylated phenylbenzoxazole derivatives for PET imaging of cerebral β-amyloid plaques in Alzheimer's disease. These derivatives, including 4-(5-(2-(2-(2-[(18)F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline, showed high affinity for Aβ(1-42) aggregates and could differentiate between Alzheimer's patients and healthy controls, offering insights into non-invasive diagnosis of Alzheimer's disease (Cui et al., 2012).
pH Sensitivity of Polyaniline Derivatives
Lindfors and Ivaska (2002) studied the pH sensitivity of electrically conducting polyaniline and its derivatives, including poly(N-methylaniline). Their findings contribute to the development of pH sensors and highlight the importance of substituents and the electropolymerization process in determining pH sensitivity, with potential applications in analytical chemistry and sensor technology (Lindfors & Ivaska, 2002).
Safety And Hazards
properties
IUPAC Name |
N-methyl-4-phenylmethoxyaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;/h2-10,15H,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJSUFFFZSUWBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-methylaniline hydrochloride | |
CAS RN |
1607289-69-9 |
Source
|
Record name | 4-(benzyloxy)-N-methylaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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